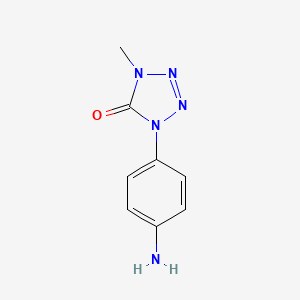
2-(2-Azido-1,1-difluoroethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Azido-1,1-difluoroethyl)thiophene is a chemical compound that features a thiophene ring substituted with an azido group and two fluorine atoms on an ethyl side chain. Thiophene derivatives are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azido-1,1-difluoroethyl)thiophene typically involves the introduction of the azido group and fluorine atoms onto the ethyl side chain of a thiophene ring. Common synthetic routes include:
Nucleophilic Substitution: Starting from 2-(1,1-difluoroethyl)thiophene, the azido group can be introduced via nucleophilic substitution using sodium azide under appropriate conditions.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The specific conditions for the industrial synthesis of this compound would depend on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Azido-1,1-difluoroethyl)thiophene can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of azides.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Azido-1,1-difluoroethyl)thiophene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 2-(2-Azido-1,1-difluoroethyl)thiophene depends on its specific application. In bioconjugation, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable component in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Azidoethyl)thiophene: Lacks the fluorine atoms, which can affect its reactivity and stability.
2-(2-Fluoroethyl)thiophene: Contains only one fluorine atom and no azido group, leading to different chemical properties.
2-(2-Azido-1,1-difluoroethyl)benzene: Similar structure but with a benzene ring instead of a thiophene ring, resulting in different electronic properties.
Uniqueness
2-(2-Azido-1,1-difluoroethyl)thiophene is unique due to the combination of the azido group and two fluorine atoms on the ethyl side chain, which imparts distinct reactivity and stability compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
2-(2-azido-1,1-difluoroethyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N3S/c7-6(8,4-10-11-9)5-2-1-3-12-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGFVCPEAQSHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CN=[N+]=[N-])(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Hydroxy-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B8210876.png)
![methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride](/img/structure/B8210879.png)
![N-[(3-methoxyphenyl)methyl]octadec-9-enamide](/img/structure/B8210887.png)

![N-[1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]acetamide](/img/structure/B8210895.png)

![[(1S,2R)-2-ethynylcyclopropyl]methanol](/img/structure/B8210913.png)

![1,2-Dihydroimidazo[2,1-b][1,3]benzothiazol-7-ol;hydrobromide](/img/structure/B8210932.png)



![7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine](/img/structure/B8210972.png)
![(3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;dihydrochloride](/img/structure/B8210973.png)
